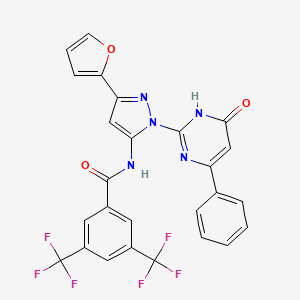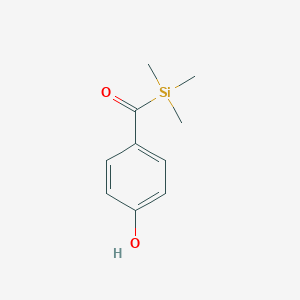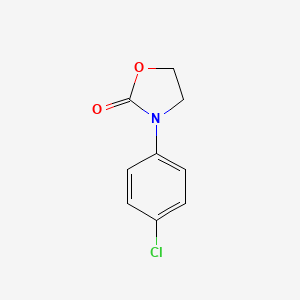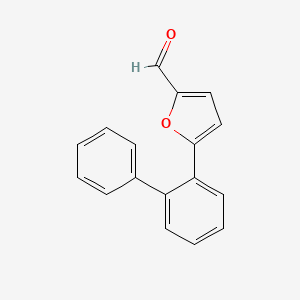![molecular formula C27H28N4O6S B14114001 2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)
2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RO4927350 is a potent and highly selective non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This compound has shown significant antitumor efficacy in a broad spectrum of tumor models by selectively blocking the mitogen-activated protein kinase pathway signaling both in vitro and in vivo .
Vorbereitungsmethoden
The synthesis of RO4927350 involves the formal condensation of the primary amino group of 4-propanoyl-1,3-thiazol-2-amine with the carboxy group of a 3-phenylbutyric acid, which has been substituted at position 2 by a (4R)-4-[p-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl group . The reaction conditions and industrial production methods are not explicitly detailed in the available literature.
Analyse Chemischer Reaktionen
RO4927350 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not provided.
Reduction: Similar to oxidation, reduction reactions can occur, but specific conditions are not detailed.
Substitution: The compound can undergo substitution reactions, particularly involving the thiazole and imidazolidine rings.
Wissenschaftliche Forschungsanwendungen
RO4927350 has been extensively studied for its applications in cancer research. It selectively blocks the mitogen-activated protein kinase pathway signaling, resulting in significant antitumor efficacy in various tumor models . This compound has shown promise in reducing the risk of developing drug resistance in cancers with aberrant mitogen-activated protein kinase pathway activation . Additionally, it has been used in studies to understand the mechanisms of acquired resistance to mitogen-activated protein kinase inhibition .
Wirkmechanismus
RO4927350 exerts its effects by selectively inhibiting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This inhibition blocks the mitogen-activated protein kinase pathway signaling, leading to reduced tumor cell growth, survival, differentiation, and angiogenesis . The compound prevents a feedback increase in mitogen-activated protein kinase phosphorylation, which is often observed with other mitogen-activated protein kinase inhibitors .
Vergleich Mit ähnlichen Verbindungen
RO4927350 is unique compared to other mitogen-activated protein kinase inhibitors due to its non-ATP-competitive inhibition mechanism and its ability to prevent feedback phosphorylation of mitogen-activated protein kinase . Similar compounds include:
Trametinib: Another mitogen-activated protein kinase kinase inhibitor, but it is ATP-competitive.
Cobimetinib: Similar to RO4927350, it is a non-ATP-competitive mitogen-activated protein kinase kinase inhibitor but has different structural properties.
Selumetinib: An ATP-competitive mitogen-activated protein kinase kinase inhibitor with a different mechanism of action.
RO4927350 stands out due to its unique chemical structure and its ability to reduce the risk of developing drug resistance in cancer therapy .
Eigenschaften
Molekularformel |
C27H28N4O6S |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34) |
InChI-Schlüssel |
RKKBPPTYPGTSEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14113937.png)
![[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)



![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)

![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)

![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)

![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)

